molecular formula C25H21N3O7 B6138184 methyl 3-{[2-[(2-methoxybenzoyl)amino]-3-(3-nitrophenyl)acryloyl]amino}benzoate

methyl 3-{[2-[(2-methoxybenzoyl)amino]-3-(3-nitrophenyl)acryloyl]amino}benzoate

Cat. No. B6138184
M. Wt: 475.4 g/mol
InChI Key: RYNUSEXXQDQYBO-KGENOOAVSA-N
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Description

Methyl 3-{[2-[(2-methoxybenzoyl)amino]-3-(3-nitrophenyl)acryloyl]amino}benzoate is a chemical compound that has gained attention in the scientific community due to its potential applications in research.

Mechanism of Action

The mechanism of action of methyl 3-{[2-[(2-methoxybenzoyl)amino]-3-(3-nitrophenyl)acryloyl]amino}benzoate involves the inhibition of various enzymes and pathways involved in cell growth and survival. It has been shown to inhibit the activity of matrix metalloproteinases, which are enzymes involved in the breakdown of extracellular matrix proteins. This inhibition can lead to the inhibition of cancer cell invasion and metastasis.
Biochemical and Physiological Effects:
Methyl 3-{[2-[(2-methoxybenzoyl)amino]-3-(3-nitrophenyl)acryloyl]amino}benzoate has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of cancer cells, and reduce inflammation. It has also been shown to have antioxidant properties, which can protect cells from oxidative damage.

Advantages and Limitations for Lab Experiments

One advantage of using methyl 3-{[2-[(2-methoxybenzoyl)amino]-3-(3-nitrophenyl)acryloyl]amino}benzoate in lab experiments is its potential as a treatment for various diseases. Its anti-inflammatory and antioxidant properties make it a potential candidate for the treatment of various inflammatory diseases. However, one limitation is its toxicity. Studies have shown that this compound can be toxic to cells at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for the use of methyl 3-{[2-[(2-methoxybenzoyl)amino]-3-(3-nitrophenyl)acryloyl]amino}benzoate in research. One potential direction is the development of new cancer treatments based on this compound. Another direction is the study of its anti-inflammatory and antioxidant properties, which can lead to the development of new treatments for various inflammatory diseases. Additionally, further research is needed to determine the optimal dosage and concentration of this compound for use in lab experiments.

Synthesis Methods

The synthesis of methyl 3-{[2-[(2-methoxybenzoyl)amino]-3-(3-nitrophenyl)acryloyl]amino}benzoate involves several steps. The first step involves the reaction of 2-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 2-amino-3-(3-nitrophenyl)acrylic acid to form the corresponding amide. The final step involves the reaction of the amide with methyl 3-amino benzoate to form the desired compound.

Scientific Research Applications

Methyl 3-{[2-[(2-methoxybenzoyl)amino]-3-(3-nitrophenyl)acryloyl]amino}benzoate has been used in several scientific research applications. One such application is in the field of cancer research. Studies have shown that this compound has the potential to inhibit the growth of cancer cells by inducing apoptosis. It has also been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases.

properties

IUPAC Name

methyl 3-[[(E)-2-[(2-methoxybenzoyl)amino]-3-(3-nitrophenyl)prop-2-enoyl]amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N3O7/c1-34-22-12-4-3-11-20(22)23(29)27-21(14-16-7-5-10-19(13-16)28(32)33)24(30)26-18-9-6-8-17(15-18)25(31)35-2/h3-15H,1-2H3,(H,26,30)(H,27,29)/b21-14+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYNUSEXXQDQYBO-KGENOOAVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NC(=CC2=CC(=CC=C2)[N+](=O)[O-])C(=O)NC3=CC=CC(=C3)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1C(=O)N/C(=C/C2=CC(=CC=C2)[N+](=O)[O-])/C(=O)NC3=CC=CC(=C3)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N3O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-[(2E)-2-[(2-methoxyphenyl)formamido]-3-(3-nitrophenyl)prop-2-enamido]benzoate

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